molecular formula C16H18ClN3O3 B2688198 4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid CAS No. 1214797-41-7

4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid

Cat. No.: B2688198
CAS No.: 1214797-41-7
M. Wt: 335.79
InChI Key: RNTIRMZJFNNVHS-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid is a synthetic compound that features a chlorophenyl group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the propyl chain: The imidazole ring is then reacted with 1-bromo-3-chloropropane to introduce the propyl chain.

    Formation of the oxobutanoic acid: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid analogs: Compounds with similar structures but different substituents on the phenyl or imidazole rings.

    Other imidazole-containing compounds: Such as histamine and its derivatives.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(3-imidazol-1-ylpropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c17-13-4-2-12(3-5-13)15(21)10-14(16(22)23)19-6-1-8-20-9-7-18-11-20/h2-5,7,9,11,14,19H,1,6,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTIRMZJFNNVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)NCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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